

Technical Guide: Praziquantel D11 Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis for **Praziquantel D11**, a deuterated analog of Praziquantel. **Praziquantel D11** serves as a crucial internal standard for the quantitative analysis of Praziquantel in various biological matrices and pharmaceutical formulations. This document outlines the key analytical specifications, detailed experimental methodologies, and the logical workflow for its characterization.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Praziquantel D11**.

Physical and Chemical Properties	
Parameter	Specification
Appearance	White to off-white solid[1]
Molecular Formula	C19H13D11N2O2[1]
Molecular Weight	323.47 g/mol [1]



Quality Control Parameters	
Parameter	Specification
Purity (by HPLC)	≥98%[2]
Isotopic Enrichment	≥98% Deuterated Forms (d1-d11)[1][3]
Identity (¹H NMR)	Consistent with structure[1]
Identity (LC-MS)	Consistent with structure[1]
Storage and Stability	
Condition	Duration
Powder at -20°C	3 years[1]
Powder at 4°C	2 years[1]
In solvent at -80°C	6 months[1]
In solvent at -20°C	1 month[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify **Praziquantel D11** are provided below. These protocols are representative and may be adapted based on specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of **Praziquantel D11** and separate it from any non-deuterated Praziquantel and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).



- Mobile Phase: A mixture of acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed before use.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 210 nm.
- Injection Volume: 10 μL.
- Procedure:
 - Prepare a standard solution of Praziquantel D11 in the mobile phase.
 - Inject the solution onto the HPLC system.
 - Record the chromatogram and determine the area of the main peak corresponding to Praziquantel D11.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is employed to confirm the molecular weight of **Praziquantel D11** and to assess its isotopic enrichment.

- Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
- Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
 - Mobile Phase:
 - Solvent A: 0.1% formic acid in water.
 - Solvent B: 0.1% formic acid in acetonitrile.



- Gradient: A suitable gradient to elute **Praziquantel D11** (e.g., starting with 50% B, increasing to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Full scan to confirm the [M+H]⁺ ion (expected m/z ≈ 324.2). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

Procedure:

- Infuse a diluted solution of Praziquantel D11 directly into the mass spectrometer or inject it into the LC-MS system.
- Acquire the mass spectrum and confirm the presence of the expected molecular ion.
- Analyze the isotopic distribution to confirm the high level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the identity and structural integrity of the **Praziquantel D11** molecule, ensuring the deuterium atoms are in the expected positions.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl3) or other suitable deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS).
- Procedure:
 - Dissolve a small amount of Praziquantel D11 in the deuterated solvent containing TMS.



- Acquire the ¹H NMR spectrum.
- The spectrum is expected to show a significant reduction in the signals corresponding to the protons on the cyclohexyl ring, confirming successful deuteration. The remaining signals should be consistent with the non-deuterated parts of the Praziquantel structure.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the logical process of certifying **Praziquantel D11**.

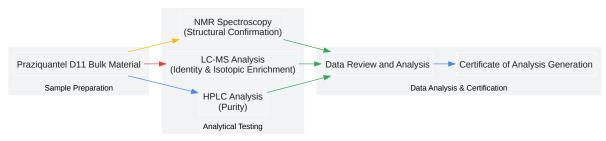


Figure 1: Analytical Workflow for Praziquantel D11 Certification

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Figure 1: Analytical Workflow for **Praziquantel D11** Certification



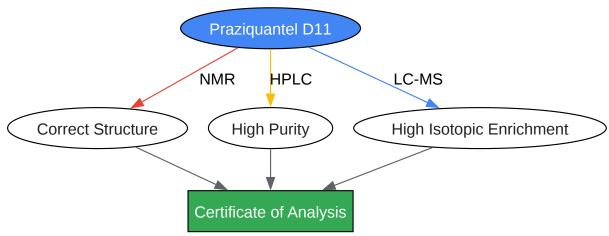


Figure 2: Logical Relationship of Analytical Tests

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Figure 2: Logical Relationship of Analytical Tests

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